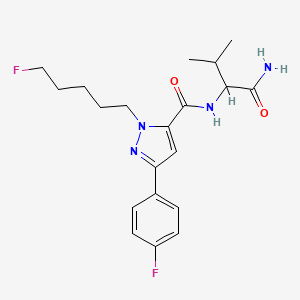
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, also known as HMBME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBME is a ketone that belongs to the class of phenylpropanoids and is derived from the plant species Piper methysticum, commonly known as kava.
作用機序
The mechanism of action of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is not fully understood; however, it is believed to modulate the activity of GABA receptors in the brain, leading to its anxiolytic and analgesic effects. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce the production of reactive oxygen species (ROS), leading to its antioxidant effects. In vivo studies have shown that this compound can reduce pain and anxiety in animal models.
実験室実験の利点と制限
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has several advantages for lab experiments. It is a natural compound that can be easily synthesized from kava, making it readily available for research. This compound has also been shown to have low toxicity, making it safe for use in animal studies. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration.
将来の方向性
There are several future directions for research on 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of this compound in animal models of Alzheimer's and Parkinson's disease. Another area of interest is the potential use of this compound as a natural preservative in the food and cosmetic industries. Further studies are needed to determine the optimal concentration of this compound for use as a preservative. Additionally, further studies are needed to determine the long-term effects of this compound on human health.
合成法
The synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one involves the extraction of kavalactones from the roots of the kava plant. The kavalactones are then purified and subjected to chemical reactions to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been extensively studied for its potential application in various fields, including medicine, pharmacology, and agriculture. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, this compound has been shown to have antioxidant properties and has been used as a natural preservative in food and cosmetic industries. In agriculture, this compound has been studied for its potential use as a natural pesticide.
特性
IUPAC Name |
1-[3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-6,8-9,13,16H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMLLBCTPPDIRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C=CC(=C1)C(=O)C)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


